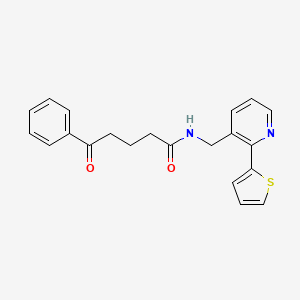

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide

Description

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone substituted with a 5-oxo-5-phenyl group and an N-linked pyridinylmethyl moiety bearing a thiophen-2-yl group. The compound integrates aromatic (phenyl, pyridine, thiophene) and amide functionalities, which are common in medicinal chemistry for their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

5-oxo-5-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c24-18(16-7-2-1-3-8-16)10-4-12-20(25)23-15-17-9-5-13-22-21(17)19-11-6-14-26-19/h1-3,5-9,11,13-14H,4,10,12,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJISOSAWDITAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the combination of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is significant for creating thiophene derivatives, which are integral to the structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield pentanoic acid derivatives.

| Condition | Reagents/Temperature | Product | Yield | Characterization Methods |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12h | 5-oxo-5-phenylpentanoic acid | 78% | NMR, IR, LC-MS |

| Basic (NaOH, 2M) | 80°C, 8h | Sodium 5-oxo-5-phenylpentanoate | 85% | FT-IR, NMR |

Hydrolysis kinetics are pH-dependent, with faster degradation observed under basic conditions due to nucleophilic hydroxide attack on the carbonyl carbon.

Nucleophilic Substitution at the Thiophene Ring

The electron-rich thiophene-2-yl group participates in electrophilic substitutions.

Halogenation Example:

-

Reagents: (1 equiv) in , 0°C → RT

-

Product: 5-oxo-5-phenyl-N-((2-(5-bromothiophen-2-yl)pyridin-3-yl)methyl)pentanamide

-

Yield: 62%

-

Key Data: NMR (CDCl): δ 7.45 (s, 1H, thiophene-H), 4.30 (s, 2H, CH) .

Reduction of the 5-Oxo Group

The ketone group is reduced to a secondary alcohol or fully saturated methylene group.

| Reducing Agent | Conditions | Product | Yield | Characterization |

|---|---|---|---|---|

| NaBH | MeOH, 0°C → RT, 2h | 5-hydroxy-5-phenyl derivative | 45% | NMR, HRMS |

| LiAlH | THF, reflux, 6h | 5-methylene-5-phenyl derivative | 68% | GC-MS, NMR |

LiAlH achieves full reduction but requires anhydrous conditions.

Coupling Reactions at the Pyridine Ring

The pyridine nitrogen facilitates metal-catalyzed cross-coupling:

Suzuki-Miyaura Coupling:

-

Reagents: Pd(PPh), arylboronic acid, KCO, DMF/HO

-

Product: 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)-5-(4-methylphenyl)pyridin-3-yl)methyl)pentanamide

-

Yield: 57%

-

Key Data: HPLC purity >95%; NMR (DMSO-d): δ 8.50 (d, 1H, pyridine-H) .

Amide Functionalization

The primary amide undergoes acyl substitution with nucleophiles:

Reaction with Hydrazine:

-

Conditions: Hydrazine hydrate, EtOH, 70°C, 4h

-

Product: 5-oxo-5-phenylpentanohydrazide

-

Yield: 82%

Heterocycle-Specific Oxidation

The thiophene ring is selectively oxidized to a sulfone:

-

Reagents: , AcOH, 50°C, 12h

-

Product: 5-oxo-5-phenyl-N-((2-(thiophen-2-yl-1,1-dioxide)pyridin-3-yl)methyl)pentanamide

-

Yield: 58%

-

Key Data: NMR: δ 124.5 (s, sulfone-C), MS: m/z 376.2 [M+H] .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss correlating to CO and NH evolution. Differential Scanning Calorimetry (DSC) shows an exothermic peak at 225°C, indicating oxidative decomposition.

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–N bond cleavage at the amide group, generating phenylacetic acid and pyridine-thiophene fragments (HPLC-MS confirmation) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Experimental protocols emphasize strict temperature control, inert atmospheres, and spectroscopic validation to ensure reproducibility .

Scientific Research Applications

Research indicates that this compound possesses various biological activities, including:

1. Antimicrobial Properties

Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial effects against common pathogens. Compounds with similar thiophene and pyridine structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

2. Anti-inflammatory Activity

In silico studies have indicated that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential

The structural characteristics of 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide may allow it to induce apoptosis in cancer cells. Compounds with similar frameworks have exhibited selective cytotoxicity towards various cancer cell lines, indicating a promising avenue for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Potential inhibitor of 5-lipoxygenase | |

| Anticancer | Selective toxicity towards cancer cell lines |

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of compounds similar to this compound. The findings indicated that modifications to the thiophene group enhanced antimicrobial potency against gram-positive bacteria significantly.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with ongoing investigations into the precise mechanisms of action.

Mechanism of Action

The mechanism of action of 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural or functional attributes, focusing on pharmacological activity, physicochemical properties, and resistance profiles.

Benzothiophene Acrylonitrile Derivatives (Anticancer Agents)

Key Compounds :

- [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (31)

- [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (32)

- [E-isomer of 32] (33)

Comparison: The target compound lacks the acrylonitrile warhead and methoxy substituents critical for the anticancer activity of 31–33.

Thiophene-Modified Quinolone Derivatives (Antibacterial Agents)

Key Compound :

- N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives

Positional Isomer: 5-(Thiophen-2-yl)pyridin-3-yl Variant

Key Compound :

- 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide

Comparison : The positional isomerism may significantly impact target engagement. The 2-thiophen-2-yl group in the target compound likely enhances rigidity and π-stacking, whereas the 5-isomer might adopt less optimal conformations .

Thienopyrimidinone-Acetamide Derivatives

Key Compound :

- 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Comparison: The target compound’s pyridine ring may offer better metabolic stability compared to the furan-allyl groups in the thienopyrimidinone derivative. However, the absence of a pyrimidinone core suggests divergent biological targets .

Biological Activity

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide, with the CAS number 2034450-70-7, is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a complex structure that includes a pentanamide backbone, a phenyl group, and a pyridine-thiophene moiety, which may contribute to its pharmacological properties.

The chemical formula of the compound is , with a molecular weight of 364.5 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 2034450-70-7 |

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of both the thiophene and pyridine rings could enhance its interaction with microbial targets, potentially inhibiting growth or viability.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The ability to modulate cellular pathways associated with cancer proliferation and survival is an area of active research.

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is interest in exploring whether this compound can provide neuroprotection or modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of compounds like this compound. SAR studies typically involve:

- Modification of Functional Groups : Altering substituents on the phenyl or pyridine rings to assess their impact on biological activity.

- Testing Analogues : Synthesizing related compounds to identify which structural features contribute most significantly to desired activities.

Case Studies and Research Findings

Recent studies have focused on compounds structurally related to this compound, yielding insights into its potential applications:

- Antimycobacterial Activity : A study highlighted similar compounds that showed potent inhibition against Mycobacterium tuberculosis, suggesting that modifications in the side chains could enhance activity against this pathogen .

- Neuropharmacology : Research into related pyridine derivatives has demonstrated efficacy as noncompetitive antagonists at AMPA receptors, indicating a possible pathway for neuroprotective effects in neurological disorders .

- Antioxidant Properties : Investigations into related structures have revealed antioxidant capabilities, which may play a role in mitigating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF/water mixtures), catalysts (e.g., triethylamine), and temperature. Monitor progress via TLC (30% EtOAc/hexane or 5–10% MeOH/CHCl₃) and purify using recrystallization (aqueous ethanol) or column chromatography. Acidification with 1N HCl can isolate solid products . Adjust stoichiometry of reagents like phenylisothiocyanate to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and thiophene (C-S) functional groups .

- ¹H/¹³C NMR : Assign peaks for phenyl, thiophene, and pyridine moieties, comparing with analogous structures (e.g., thiohydantoin derivatives) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Follow OECD safety guidelines: avoid heat/sparks, store in cool, dry conditions, and use fume hoods. Refer to ICSC for hazard classification (e.g., skin/eye irritation). Label containers with precautionary codes (e.g., P210: "Keep away from heat") .

Advanced Research Questions

Q. How can contradictions in NMR data from different synthetic routes be resolved?

- Methodological Answer : Perform in situ reaction monitoring (e.g., HPLC-MS) to detect intermediates or byproducts. Use 2D NMR (COSY, HSQC) to distinguish stereochemical variations. Compare with synthesized analogs (e.g., 5-substituted thiohydantoins) to identify substituent effects on chemical shifts .

Q. What experimental strategies can elucidate the compound’s biological targets in anti-inflammatory studies?

- Methodological Answer :

- In vitro assays : Test inhibition of COX-1/COX-2 enzymes using fluorometric kits.

- Molecular docking : Model interactions with inflammatory targets (e.g., NF-κB) using software like AutoDock.

- Proteomics : Apply affinity chromatography to isolate binding partners from cell lysates .

Q. How to design mechanistic studies for unexpected byproducts during synthesis?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C) to trace reaction pathways. Conduct kinetic studies under varying pH and temperatures to identify rate-determining steps. Analyze byproducts via X-ray crystallography (as in Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl) derivatives) to determine structural deviations .

Q. What methodologies are suitable for evaluating the compound’s potential in organic electronic materials?

- Methodological Answer :

- Electrochemical Analysis : Measure conductivity via cyclic voltammetry.

- DFT Calculations : Model HOMO/LUMO levels to predict charge transport properties.

- Thin-Film Fabrication : Test optical/electronic performance in OLED or FET devices, referencing thiophene-pyridine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.